molecular formula C10H13N5O B1265368 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine CAS No. 7306-67-4

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Cat. No. B1265368
CAS RN: 7306-67-4
M. Wt: 219.24 g/mol
InChI Key: ATNWAGKQIUHFQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives involves complex chemical reactions. For instance, the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, which share structural similarities with 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, has been documented. These processes typically involve the reaction of specific precursors under controlled conditions to achieve the desired purine analogues, demonstrating the compound's synthetic accessibility and the versatility of purine chemistry (Seela & Becher, 2000).

Molecular Structure Analysis

The detailed molecular structure of purine derivatives, including 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, is crucial for understanding their chemical behavior and interaction potential. X-ray crystallography and NMR studies, such as those conducted on similar compounds, provide insight into the arrangement of atoms within the molecule and the electronic environment, which influences its reactivity and properties (Walla et al., 2010).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, reflecting their chemical properties. Reactions such as catalytic hydrogenation, substitution, and alkylation have been explored, revealing the compound's reactivity towards different chemical agents. This knowledge is fundamental for the development of novel compounds with tailored properties (Hamamichi & Miyasaka, 1990).

Physical Properties Analysis

The physical properties of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, such as solubility, melting point, and stability, are critical for its application in various fields. These properties depend on the molecular structure and influence how the compound is handled and stored. Research into similar compounds provides valuable data for understanding the physical behavior of purine derivatives (Walla et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's utility in synthesis and its potential biological activity. Studies on purine derivatives outline these chemical characteristics, which are pivotal for their application in creating new molecules with desired functionalities (Hamamichi & Miyasaka, 1990).

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 2H-Pyrans are important in the synthesis of many natural products . They are versatile synthetic methods reported in recent literature to access 2H-Pyrans .
    • Methods : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes .
    • Results : The synthesis of 2H-Pyrans has been successful, and they have been used as intermediates in the construction of many structures .
  • Synthesis of Pyran Derivatives

    • Field : Pharmaceutical Chemistry
    • Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
    • Methods : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
    • Results : The synthesis of pyran derivatives has been successful, and they have been used in various biological and pharmaceutical applications .
  • N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is being investigated for its antiviral and anticancer properties. Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation .
    • Methods : The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine involves the modification of adenine at the N9 position with a benzyl group. This is followed by a Michael addition where the adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran .
    • Results : The potential applications of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in DNA Research

    • Field : Biochemistry
    • Application Summary : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
    • Methods : The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
    • Results : The application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in DNA research could lead to advancements in the understanding of DNA structure and function .
  • Synthesis of Pyran Derivatives via Multicomponent Reaction (MCR) Approach

    • Field : Organic Chemistry
    • Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
    • Methods : This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis reported during last seven years .
    • Results : The synthesis of pyran derivatives has been successful, and they have been used in various biological and pharmaceutical applications .
  • Recent Advances in the Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : The 2H-pyran (2HP) ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
    • Methods : In this review, the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and the most versatile synthetic methods reported in recent literature to access to 2HPs are discussed .
    • Results : The synthesis of 2H-Pyrans has been successful, and they have been used as intermediates in the construction of many structures .

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. Standard safety procedures should always be followed when handling chemical compounds .

Future Directions

The future directions for research into this compound would likely depend on its biological or chemical activity. Given that it’s a purine derivative, it could potentially be explored for various biological applications .

properties

IUPAC Name

9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWAGKQIUHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274344
Record name 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

CAS RN

7306-67-4
Record name 7306-67-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Tetrahydropyranyl)adenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
YT Wang - HortScience, 1990 - journals.ashs.org
Foliar application of 500 or 1000 mg BA or PBA/liter to stock plants of golden pothos [Epipremnum aureum (Linden & Andre) Bunt.] induced axillary bud elongation but did not promote …
Number of citations: 11 journals.ashs.org
GF Ryan - Journal of Environmental Horticulture, 1985 - meridian.allenpress.com
Container grown photinia plants treated with 6-benzylamino purine (BA) or dikegulac (Atrinal) had 3 to 4 times as many branches as untreated plants. Branching was greatly increased …
Number of citations: 6 meridian.allenpress.com
YS Siraj-Ali, HK Tayama, TL Prince, SA Carver - HortScience, 1990 - journals.ashs.org
The relationship between poinsettia (Euphorbia pulcherrima Willd. ex Kl.) maturity and premature flower bud initiation (splitting) was evaluated. Changes in root growth, phyllotaxy, and …
Number of citations: 6 journals.ashs.org
HG Bazin, Y Li, JK Khalaf, S Mwakwari… - Bioorganic & medicinal …, 2015 - Elsevier
We report the synthesis and biological evaluation of a new series of 8-oxoadenines substituted at the 9-position with a 4-piperidinylalkyl moiety. In vitro evaluation of the piperidinyl-…
Number of citations: 27 www.sciencedirect.com
P Daumar, BM Zeglis, N Ramos, V Divilov… - European journal of …, 2014 - Elsevier
Type II topoisomerase (Topo-II) is an ATP-dependent enzyme that is essential in the transcription, replication, and chromosome segregation processes and, as such, represents an …
Number of citations: 15 www.sciencedirect.com
T Borrmann, A Abdelrahman, R Volpini… - Journal of medicinal …, 2009 - ACS Publications
Adenine derivatives bearing substituents in the 2-, N 6 -, 7-, 8-, and/or 9-position and a series of deazapurines were synthesized and investigated in [ 3 H]adenine binding studies at the …
Number of citations: 64 pubs.acs.org
K Biggadike, M Ahmed, DI Ball, DM Coe… - 2016 - ACS Publications
Induction of IFNα in the upper airways via activation of TLR7 represents a novel immunomodulatory approach to the treatment of allergic asthma. Exploration of 8-oxoadenine …
Number of citations: 42 pubs.acs.org
A Mukherjee, D Raychaudhuri, BP Sinha… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptor 7 (TLR7) is an established therapeutic target in myriad autoimmune disorders, but no TLR7 antagonist is available for clinical use to date. Herein, we report a purine …
Number of citations: 18 pubs.acs.org
BA Tannous, M Kerami… - Journal of the …, 2013 - academic.oup.com
Background Glioblastomas exhibit a high level of chemotherapeutic resistance, including to the antimitotic agents vincristine and taxol. During the mitotic agent-induced arrest, …
Number of citations: 131 academic.oup.com
R Jorda, S Krajčovičová, P Králová, M Soural… - European Journal of …, 2020 - Elsevier
Spleen tyrosine kinase (SYK) and Bruton’s tyrosine kinase (BTK) are attractive targets in human haematological malignancies with excessively activated B-cell receptor (BCR) …
Number of citations: 4 www.sciencedirect.com

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